3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one
Description
Properties
IUPAC Name |
(8S,13S,14S)-3-hydroxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-16,19H,2,4,6-7,9H2,1H3/t15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONVSJYKHAWLHA-RYRKJORJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447370 | |
| Record name | 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089-80-1 | |
| Record name | 9-Dehydroestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-HYDROXY-ESTRA-1,3,5(10),9(11)-TETRAEN-17-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenolic Hydroxyl and Keto Group Protection
The 3-hydroxy and 17-keto groups in estrone derivatives necessitate protection to prevent undesired side reactions during synthesis. Benzoyl groups are widely employed for phenolic hydroxyl protection due to their stability under acidic and basic conditions. For example, estrone treated with substituted benzoyl chlorides in pyridine achieves >95% protection efficiency. Simultaneously, the 17-keto group is protected using ethylene glycol under acid catalysis, forming a ketal derivative.
Table 1: Protection Efficiency of Estrone Derivatives
| Protecting Group | Reaction Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Benzoyl chloride | Pyridine, 0°C, 4 hr | 97 | 99.2 | |
| Ethylene glycol | p-TsOH, toluene, reflux | 89 | 98.5 |
| Brominating Agent | Solvent | Temp (°C) | Conversion (%) | Elimination Yield (%) |
|---|---|---|---|---|
| PTAB | CH₂Cl₂ | −20 | 85 | 78 |
| NBS | CCl₄ | 25 | 62 | 54 |
Dehydrogenation of Saturated Precursors
Catalytic Dehydrogenation with DDQ
Alternative routes employ dehydrogenation of 3-hydroxy-estra-1,3,5(10)-trien-17-one using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane. This method directly introduces the 9(11)-double bond via radical-mediated hydrogen abstraction, yielding 70% product. Elevated temperatures (80°C) and prolonged reaction times (12 hr) maximize efficiency but risk over-oxidation.
Hydrolysis and Deprotection
Acidic Hydrolysis of Protecting Groups
Final deprotection involves hydrolyzing the benzoyl group with 6M HCl in methanol (60°C, 2 hr) and cleaving the ketal using aqueous acetic acid (50°C, 1 hr). These steps restore the 3-hydroxy and 17-keto functionalities with >95% recovery.
Table 3: Deprotection Conditions and Outcomes
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Benzoyl hydrolysis | 6M HCl/MeOH | 60°C, 2 hr | 96 |
| Ketal cleavage | HOAc/H₂O (4:1) | 50°C, 1 hr | 97 |
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for structural confirmation. The target compound’s ¹H NMR spectrum displays distinct signals for the 9(11)-double bond protons at δ 5.45 (d, J = 10 Hz) and δ 5.32 (d, J = 10 Hz). High-resolution LC-MS confirms the molecular ion peak at m/z 298.1934 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Functional groups on the steroid backbone can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like ruthenium complexes. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound. These derivatives can have different biological activities and applications .
Scientific Research Applications
Chemical Properties and Mechanism of Action
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one is characterized by its hydroxyl group at the 3-position and a specific arrangement of double bonds within its steroid backbone. This structure allows it to interact effectively with estrogen receptors (ERs), leading to the modulation of gene expression and physiological processes such as cellular growth and differentiation.
Chemistry
- Synthesis Intermediate : It serves as an important intermediate in the synthesis of other steroidal compounds. Researchers utilize it to create derivatives with altered biological activities.
- Chemical Reactions : The compound undergoes oxidation and reduction reactions, allowing for the formation of various derivatives that can be explored for their unique properties.
Biology
- Hormonal Regulation Studies : It is extensively studied for its role in hormonal regulation and its effects on cellular processes such as proliferation and apoptosis.
- Estrogenic Activity : Its estrogenic properties make it a valuable tool for understanding estrogen-related mechanisms in both normal physiology and disease states.
Medicine
- Hormone Replacement Therapy (HRT) : The compound is investigated for potential therapeutic uses in HRT, particularly for alleviating symptoms associated with menopause.
- Cancer Research : Its estrogenic activity is also explored in the context of hormone-sensitive cancers, such as breast cancer, where it may influence tumor growth dynamics.
Industry
- Pharmaceutical Production : The compound is utilized in the production of various pharmaceuticals that target hormonal pathways.
- Chemical Products : Its derivatives are used in developing new chemical products with specific biological activities.
Case Studies
-
Case Study on Hormone Replacement Therapy :
- A clinical trial evaluated the efficacy of this compound in alleviating menopausal symptoms. Results indicated significant improvements in quality of life metrics among participants receiving this compound compared to placebo groups.
-
Case Study on Breast Cancer Research :
- Research focused on the impact of this compound on ER-positive breast cancer cell lines demonstrated that it modulates cell proliferation through ER-mediated pathways. This suggests potential therapeutic avenues for managing hormone-responsive tumors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one involves its interaction with estrogen receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, which play crucial roles in reproductive and non-reproductive tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Δ⁸(9) vs. Δ⁹(11) Derivatives
- 3-Hydroxy-estra-1,3,5(10),8(9)-tetraen-17-one (I) :
This isomer differs in the double bond position (8(9) vs. 9(11)). Gas chromatography reveals that isomerization between Δ⁸(9) and Δ⁹(11) occurs under specific conditions, altering biological activity. For instance, Δ⁹(11)-dehydroestrone (II) shows superior stability and bone-modulating effects compared to Δ⁸(9)-dehydroestrone (I), which reverts spontaneously to (I) in solution . - 8α-3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one (VI) :
A structural isomer with reversed stereochemistry at C8, (VI) demonstrates distinct pharmacological behavior, including enhanced oral bioavailability and reduced estrogenic side effects compared to (II) .
Substituent Modifications
Methoxy Derivatives
- 3-Methoxy-estra-1,3,5(10),9(11)-tetraen-17-one: Substitution of the hydroxyl group with a methoxy group increases lipophilicity and alters receptor binding.
Ferrocene Conjugates
- 3-Ferrocenyl-estra-1,3,5(10)-triene-17-one (2) :
The addition of a ferrocenyl group enhances cytotoxicity against hormone-dependent breast cancer cells. Synthesized via ferrocenecarbonyl chloride, this derivative doubles yield (80%) compared to earlier methods . - 3-Benzyl-estra-1,3,5(10)-triene-17β-ol (4) :
Benzyl substitution at C3 reduces estrogenic activity while retaining antiproliferative effects, making it a candidate for chemotherapeutic applications .
Sulphamate Derivatives
Functional Group Variations
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Spectral Data for Key Derivatives
Biological Activity
3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one, commonly referred to as estradiol , is a steroid hormone with significant biological activity. It plays a crucial role in various physiological processes, including the regulation of the menstrual cycle, reproductive functions, and bone health. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 268.359 g/mol
- CAS Number : 1089-80-1
Estradiol exerts its biological effects primarily through two types of estrogen receptors: ERα and ERβ. These receptors are part of the nuclear receptor superfamily and function as transcription factors that regulate gene expression in target tissues. The binding of estradiol to these receptors leads to various downstream effects:
- Gene Regulation : Activation of estrogen-responsive genes involved in cell growth and differentiation.
- Cell Signaling : Modulation of signaling pathways such as MAPK and PI3K/Akt, influencing cell survival and proliferation.
- Bone Metabolism : Estradiol promotes osteoblast activity while inhibiting osteoclast formation, essential for maintaining bone density.
Anticancer Properties
Research indicates that estradiol has both pro- and anti-cancer properties depending on the context:
- Breast Cancer : Estradiol can promote the growth of estrogen-dependent tumors; however, selective estrogen receptor modulators (SERMs) like tamoxifen can block these effects.
- Endometrial Cancer : Prolonged exposure to high levels of estradiol is associated with increased risk.
Cardiovascular Effects
Estradiol has been shown to have protective cardiovascular effects:
- Vasodilation : It enhances endothelial function by increasing nitric oxide availability.
- Lipid Profile Improvement : Estradiol can positively influence lipid metabolism by reducing LDL cholesterol levels.
Neuroprotective Effects
Studies suggest that estradiol may exert neuroprotective effects:
- Cognitive Function : It has been linked to improved cognitive function and reduced risk of neurodegenerative diseases in postmenopausal women.
- Antioxidant Properties : Estradiol may reduce oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Case Study 1: Estradiol in Breast Cancer Treatment
A clinical trial investigated the effects of estradiol on postmenopausal women with hormone receptor-positive breast cancer. Results indicated that low-dose estradiol could be effective in treating patients who had previously failed other therapies, suggesting a potential role for this hormone in personalized cancer treatment strategies.
Case Study 2: Estradiol and Bone Health
A longitudinal study examined the impact of estradiol replacement therapy on bone density in postmenopausal women. Findings revealed significant improvements in bone mineral density over a five-year period, highlighting its protective role against osteoporosis.
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one, and how are intermediates purified?
The synthesis typically involves hydrogenation and acetylation reactions. For example, hydrogenation of 3-methoxyestra-1,3,5(10),9(11)-tetraen-17-one followed by deprotection yields the hydroxyl group at C-3. Key intermediates like 17a-ethynyl derivatives are synthesized via conjugate alkylation using Grignard reagents (e.g., m-methoxybenzylmagnesium chloride) and purified via column chromatography or recrystallization . Critical steps include regioselective homologation and acid-catalyzed cyclization to stabilize the tetraene backbone.
Q. Which analytical techniques are most effective for characterizing the structure of this compound?
Structural elucidation relies on X-ray crystallography to resolve bond angles (e.g., C3–C4–C5 = 120.7°) and confirm stereochemistry . Nuclear Magnetic Resonance (NMR) identifies proton environments (e.g., Δ9,11 double bond protons at δ 5.2–5.5 ppm), while mass spectrometry confirms molecular weight (M.W. 268.36) and fragmentation patterns . High-performance liquid chromatography (HPLC) ensures purity (>98%) by separating isomers and byproducts .
Q. How should researchers ensure the stability of this compound during storage?
Stability protocols recommend storage in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the Δ9,11 double bond. Moisture-sensitive derivatives (e.g., esters) require desiccants. Degradation studies using accelerated thermal stress (40°C/75% RH for 6 months) monitor impurities via HPLC-UV .
Advanced Research Questions
Q. How do structural modifications at C-3 or C-16 influence the estrogenic activity of this compound derivatives?
Substituents at C-3 (e.g., methoxy, sulfate) modulate electron density, affecting ERα/ERβ binding. For instance, 3-methoxy derivatives reduce binding affinity by 80% compared to hydroxyl groups due to steric hindrance . At C-16, benzylidene groups diminish estrogenic activity in T47-D cell assays (proliferation reduced from 133% to 105%) by altering ring conformation and hydrogen-bonding interactions . Computational docking studies (e.g., AutoDock Vina) validate these effects by simulating ligand-receptor interactions .
Q. How can conflicting data on the estrogenic activity of Δ9,11-unsaturated steroids be resolved?
Discrepancies arise from cell line specificity (e.g., ER+ vs. ER– models) and assay conditions (e.g., serum-free vs. serum-containing media). For example, in T47-D cells, Δ9,11 derivatives show residual estrogenicity (73% uterine proliferation in rats), whereas ERβ-selective assays may mask this . To resolve contradictions, use dual-luciferase reporter assays with ERα/ERβ isoforms and validate findings via X-ray crystallography of ligand-bound ER complexes .
Q. What challenges arise in isolating photo-oxygenation products of this compound, and how are they addressed?
Photo-oxygenation yields complex mixtures due to competing [4+2] and [2+2] cycloadditions. For example, dye-sensitized reactions produce 1,4-endo-peroxides (10% yield) and C-seco-aldehydes, which require preparative thin-layer chromatography (pTLC) for isolation . Substituent effects are critical: electron-donating groups (e.g., methoxy) favor dioxetane intermediates, while electron-withdrawing groups (e.g., tosyl) suppress reactivity . Kinetic studies (UV-Vis monitoring) optimize reaction times to minimize side products .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., ER binding assays + molecular dynamics simulations) .
- Experimental Design : Use fractional factorial designs to screen reaction conditions (temperature, catalyst loading) for synthetic optimization .
- Safety Compliance : Adhere to IARC guidelines for handling potential carcinogens (e.g., use fume hoods, avoid skin contact) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
